Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 300674-25-3
Cat. No.: VC4852858
Molecular Formula: C17H20O6
Molecular Weight: 320.341
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300674-25-3 |
|---|---|
| Molecular Formula | C17H20O6 |
| Molecular Weight | 320.341 |
| IUPAC Name | ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C17H20O6/c1-5-20-16(18)11(4)22-12-7-8-14-13(9-12)15(10(3)23-14)17(19)21-6-2/h7-9,11H,5-6H2,1-4H3 |
| Standard InChI Key | AVIGDSQYOCTOEU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C)C(=O)OCC)C |
Introduction
Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran derivatives family. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. This article provides a comprehensive overview of its structure, synthesis, properties, and potential applications.
Synthesis
The synthesis of ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves multi-step organic transformations. A general route includes:
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Preparation of the Benzofuran Core: The benzofuran skeleton is synthesized through cyclization reactions involving phenolic precursors.
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Esterification: Introduction of the carboxylic ester group at position 3 is achieved via esterification or transesterification reactions.
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Attachment of the Ethoxypropionate Moiety: The ethoxypropionate group is introduced using selective esterification or etherification methods.
Potential Applications
Benzofuran derivatives, including this compound, have been explored for various biological and industrial applications:
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Pharmacological Significance:
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Material Science:
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Used as intermediates in the synthesis of advanced materials due to their aromatic and ester functionalities.
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Analytical Characterization
The compound can be characterized using standard spectroscopic techniques:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR provide detailed structural information.
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Key signals include those from the benzofuran core, ester groups, and methyl substituents.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy:
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Identifies functional groups like esters (C=O stretch around 1730 cm) and ethers (C-O stretch).
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Comparative Analysis with Related Compounds
A comparison with structurally similar benzofuran derivatives highlights its unique features:
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